molecular formula C17H25F2N3O B7047356 N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide

N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide

Cat. No.: B7047356
M. Wt: 325.4 g/mol
InChI Key: WRXXUQBNHOQGMB-UHFFFAOYSA-N
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Description

N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an azepane ring substituted with difluoro groups and an aminoethylphenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F2N3O/c1-2-13-6-3-4-7-14(13)15(20)12-21-16(23)22-10-5-8-17(18,19)9-11-22/h3-4,6-7,15H,2,5,8-12,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXXUQBNHOQGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CNC(=O)N2CCCC(CC2)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Aminoethylphenyl Moiety: This step involves the coupling of the aminoethylphenyl group to the azepane ring, which can be achieved through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-2-(2-phenyl)ethyl]-4,4-difluoroazepane-1-carboxamide
  • N-[2-amino-2-(2-methylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide

Uniqueness

N-[2-amino-2-(2-ethylphenyl)ethyl]-4,4-difluoroazepane-1-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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